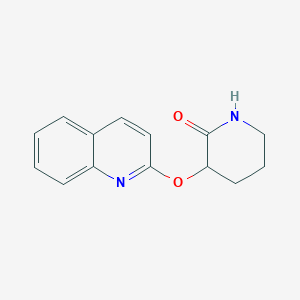

![molecular formula C16H14BrN5 B2829662 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine CAS No. 683798-92-7](/img/structure/B2829662.png)

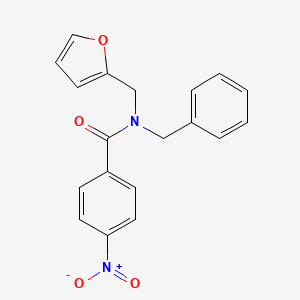

5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

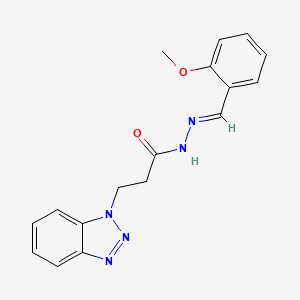

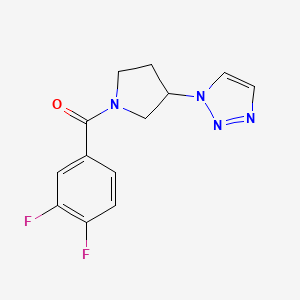

The compound “5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For instance, IR, NMR and UV–Vis spectroscopic analytical items were calculated using the more popular DFT methods .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes. For instance, the formation of the corresponding 4,7-dihydropyrazolo [1,5- a ]pyrimidine-3-carbonitriles via the intermediacy of the aza-Michael adduct resulting from the initial attack of the ring nitrogen and subsequent cyclo-condensation with the exocyclic amino group has been confirmed .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques . For instance, the melting point, yield, IR, NMR, MS, and elemental analysis can provide valuable information about the compound .Aplicaciones Científicas De Investigación

Electrophilic Substitutions and Synthesis

Derivatives of pyrazolo[1,5-a]pyrimidines have been explored through electrophilic substitutions to yield novel compounds. For example, synthesis methods have been developed to produce various substituted derivatives, emphasizing the compound's versatility as a precursor in organic synthesis (Atta, 2011).

Pharmacological Studies

These derivatives have been screened for their potential as cAMP phosphodiesterase inhibitors, showing varying degrees of inhibition which could lead to the development of new therapeutic agents (Novinson et al., 1975). Additionally, some pyrazolo[1,5-a]pyrimidine compounds have demonstrated promising anti-inflammatory properties without the ulcerogenic activity associated with many anti-inflammatory drugs, indicating their potential as safer therapeutic alternatives (Auzzi et al., 1983).

Biological and Antimicrobial Applications

Cyclometalated heteroleptic platinum(II) complexes containing pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit significant antibacterial and cytotoxic activities, highlighting their potential in developing new antibacterial and anticancer treatments (Lunagariya et al., 2018).

Anti-proliferative Agents

Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their anti-proliferative effects on human breast cancer cells, showing promising results that support further investigation into their therapeutic potential (Atta et al., 2019).

Synthetic Methods Development

Research has also focused on developing new synthetic methods for pyrazolo[1,5-a]pyrimidines, such as the discovery of intermediates that facilitate the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This work has improved the efficiency of synthesizing derivatives with potential biological activity (Catalano et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .

Mode of Action

This compound acts as a non-nucleoside AK inhibitor . It inhibits AK, thereby selectively increasing ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .

Biochemical Pathways

The compound affects the adenosine metabolism pathway . By inhibiting AK, it prevents the phosphorylation of adenosine to adenosine monophosphate, thereby increasing the concentration of adenosine at sites of tissue injury and inflammation .

Result of Action

The inhibition of AK by this compound leads to an increase in adenosine concentrations at sites of tissue trauma, which in turn reduces cellular excitability . This results in analgesic and anti-inflammatory effects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions . For instance, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Moreover, the cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231 .

Análisis Bioquímico

Biochemical Properties

For instance, a structurally similar compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been shown to inhibit adenosine kinase (AK), a key enzyme involved in adenosine metabolism . This interaction increases adenosine concentrations at sites of tissue trauma, enhancing analgesic and anti-inflammatory actions .

Cellular Effects

The cellular effects of 5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are yet to be fully elucidated. Related compounds have been shown to influence various cellular processes. For example, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine has been found to reduce acute somatic nociception in animal models, suggesting potential effects on cell signaling pathways and gene expression .

Molecular Mechanism

It is known that pyrimidines and their derivatives can interact with various biomolecules at the molecular level . For instance, the aforementioned compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, inhibits AK in a competitive manner with respect to adenosine and noncompetitively with respect to MgATP2− . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown changes in their effects over time. For instance, the AK inhibitor ABT-702, which shares structural similarities with the compound , has been shown to reduce acute somatic nociception in mice .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Related compounds such as ABT-702 have shown dose-dependent effects. For example, ABT-702 has been found to reduce acute somatic nociception in mice in a dose-dependent manner .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Pyrimidines are known to be involved in various metabolic pathways. For instance, they are key components of nucleic acids and are involved in the synthesis of DNA and RNA .

Transport and Distribution

It is known that pyrimidines and their derivatives can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Related compounds have been found to localize in specific subcellular compartments. For example, the enzyme DHODH, which is involved in pyrimidine biosynthesis, is localized on the inner mitochondrial membrane in higher eukaryotes .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5/c17-13-8-4-7-12(9-13)14-10-15(11-5-2-1-3-6-11)22-16(18-14)19-20-21-22/h1-9,14-15H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUUINQYFIGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NN=NN2C1C3=CC=CC=C3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)

![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)